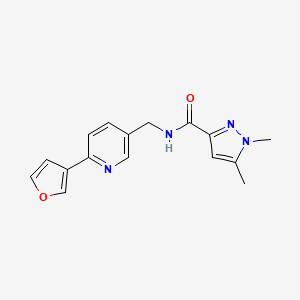![molecular formula C19H20ClN5O3 B2888269 5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207013-04-4](/img/no-structure.png)
5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also has a carboxamide group (-CONH2), an amino group (-NH2) attached to a chlorophenyl group, and a diethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The 1,2,3-triazole ring, the carboxamide group, and the chlorophenyl and diethoxyphenyl groups would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing 1,2,3-triazole rings are known to participate in various chemical reactions. For example, they can undergo N-alkylation, N-arylation, and sulfonation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could impact its solubility, while the presence of the chloro group could impact its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Synthesis of Triazole Derivatives: A study by Bektaş et al. (2007) detailed the synthesis of novel 1,2,4-triazole derivatives through the reaction of various ester ethoxycarbonylhydrazones with primary amines. The antimicrobial activities of these compounds were evaluated, with some displaying good to moderate effectiveness against test microorganisms. This research highlights the compound's utility in developing potential antimicrobial agents Bektaş et al., 2007.
Antitumor and Antioxidant Activities
- Triazolopyrimidines as Potential Antitumor Agents: Gilava et al. (2020) synthesized a series of triazolopyrimidine derivatives and evaluated their biological and antioxidant activities. These compounds showed promising results in antimicrobial activity screenings, suggesting potential for further development as antitumor agents Gilava et al., 2020.
Corrosion Inhibition
- Triazole Derivatives for Corrosion Inhibition: Research conducted by Elbelghiti et al. (2016) investigated the efficacy of triazole derivatives as corrosion inhibitors for mild steel in acidic media. The study found that these compounds are effective in protecting mild steel against corrosion, suggesting their utility in industrial applications to prevent metal degradation Elbelghiti et al., 2016.
Synthesis Methodologies
- Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds: A study by Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for the synthesis of protected triazole amino acids, which are valuable in the creation of peptidomimetics or biologically active compounds. This method offers a new avenue for synthesizing triazole-based scaffolds, expanding the potential pharmaceutical and chemical applications of these compounds Ferrini et al., 2015.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 2-chloroaniline with ethyl 2,5-diethoxy-1H-1,2,3-triazole-4-carboxylate to form the intermediate product, which is then treated with ammonium hydroxide to obtain the final product.", "Starting Materials": [ "2-chloroaniline", "ethyl 2,5-diethoxy-1H-1,2,3-triazole-4-carboxylate", "ammonium hydroxide" ], "Reaction": [ "Step 1: 2-chloroaniline is reacted with ethyl 2,5-diethoxy-1H-1,2,3-triazole-4-carboxylate in the presence of a suitable solvent and a catalyst to form the intermediate product.", "Step 2: The intermediate product is then treated with ammonium hydroxide to obtain the final product.", "Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography." ] } | |
CAS-Nummer |
1207013-04-4 |
Molekularformel |
C19H20ClN5O3 |
Molekulargewicht |
401.85 |
IUPAC-Name |
5-(2-chloroanilino)-N-(2,5-diethoxyphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H20ClN5O3/c1-3-27-12-9-10-16(28-4-2)15(11-12)22-19(26)17-18(24-25-23-17)21-14-8-6-5-7-13(14)20/h5-11H,3-4H2,1-2H3,(H,22,26)(H2,21,23,24,25) |
InChI-Schlüssel |
RRUSGCWOTNRYKJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC=CC=C3Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



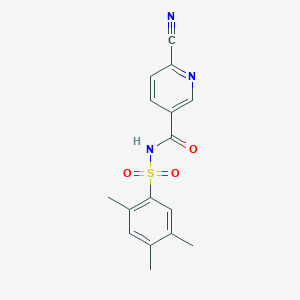

![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)
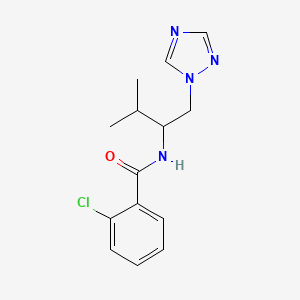
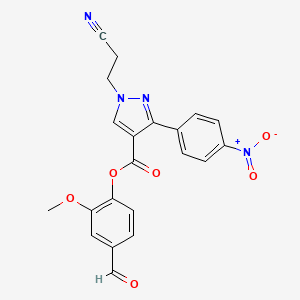
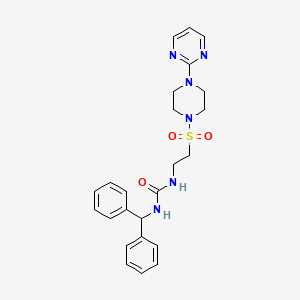

![1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole](/img/structure/B2888195.png)

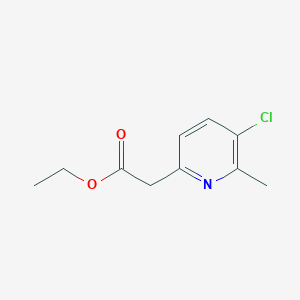
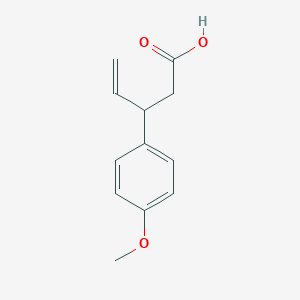
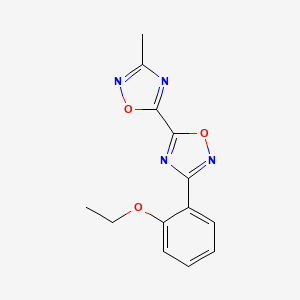
![1-(4-Tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2888205.png)
